molecular formula C₄¹³C₆H₉N B1156043 1-Naphthylamine-13C6

1-Naphthylamine-13C6

Cat. No.: B1156043
M. Wt: 149.14
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthylamine-13C6 is a stable isotope-labeled analog of 1-naphthylamine, specifically designed for use in advanced analytical and toxicological research. Its primary application is as an internal standard in isotope-dilution mass spectrometry, a technique critical for the accurate quantification of aromatic amine exposure in complex biological and environmental samples . Exposure to aromatic amines, which are established carcinogens found in tobacco smoke and certain occupational settings, is a significant health concern, particularly for bladder cancer . In this context, this compound enables highly precise and reliable measurements in human biomonitoring studies, allowing researchers to track the stability of these compounds in urine and other matrices over time and ensure data integrity in large-scale population studies . The value of this compound extends to method development and validation in analytical chemistry, where it helps overcome challenges such as co-elution with isobaric interferences in complex matrices like tobacco smoke condensate, thereby improving signal-to-noise ratios and the quality of MS2 spectra for unambiguous identification and quantification . By providing a definitive reference point, this compound is an essential tool for research aimed at elucidating exposure pathways, metabolic fate, and the carcinogenic mechanisms of aromatic amines. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₄¹³C₆H₉N

Molecular Weight

149.14

Synonyms

1-Aminonaphthalene-13C6;  Fast Garnet Base B-13C6;  Naphthalen-1-ylamine-13C6;  Naphthalidam-13C6;  Naphthalidine-13C6;  α-Naphthylamine-13C6

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 1 Naphthylamine 13c6

Approaches to ¹³C Isotopic Labeling in Naphthalene (B1677914) Core Synthesis

The foundational step in producing 1-Naphthylamine-13C6 is the synthesis of a naphthalene core enriched with ¹³C isotopes. The strategic placement of these heavy isotopes can be achieved through various synthetic routes, often starting with simple, commercially available ¹³C-labeled building blocks. acs.orgsoton.ac.uk The choice of method depends on the desired labeling pattern (uniform or site-specific) and the availability of precursors.

One robust method involves building the polycyclic aromatic hydrocarbon (PAH) framework from uniformly labeled precursors. For instance, a common route to uniformly ¹³C-labeled naphthalene (Naphthalene-¹³C₁₀) or other PAHs starts with U-¹³C-benzene. nih.gov An alternative strategy involves the construction of the naphthalene ring system through cyclization reactions using smaller, selectively labeled fragments. A notable example is the synthesis of a highly substituted, isotopically labeled naphthalene derivative using ethynyltrimethylsilane-¹³C₂ as a key building block that introduces an adjacent pair of ¹³C atoms. acs.orgsoton.ac.uk This approach utilizes sequential thermal alkynyl- and arylcyclobutenone rearrangements to construct the two rings of the naphthalene system. soton.ac.uk

Another documented pathway involves a multi-step sequence starting from ¹³C₆-benzene and ¹³C₂-succinic acid, which proceeds through Friedel-Crafts condensation, Wolff-Kishner reduction, and polyphosphoric acid cycliacylation to form the labeled naphthalene core. researchgate.net These methods highlight the flexibility organic chemists have in designing syntheses around available isotopically labeled starting materials. acs.orgsoton.ac.uk

Table 1: Comparison of Synthetic Approaches for ¹³C-Labeled Naphthalene Cores

Starting Material(s) Labeling Pattern Key Reactions Reference
U-¹³C-Benzene Uniform (U-¹³C) Not specified, general method nih.gov
Ethynyltrimethylsilane-¹³C₂ Site-specific (adjacent ¹³C pair) Thermal cyclobutenone rearrangements acs.orgsoton.ac.uk
¹³C₆-Benzene, ¹³C₂-Succinic acid Uniform (¹³C₈) Friedel-Crafts, Wolff-Kishner, Cycliacylation researchgate.net
[1-¹³C]Naphthalene Precursors Site-specific (single ¹³C) Method of Staab and Haenel asm.org

Precursor Chemistry and Reaction Pathways for this compound Synthesis

Once a suitable ¹³C₆-labeled naphthalene precursor is synthesized, the next step is the introduction of the amine group at the C-1 position. The most common and industrially relevant methods for synthesizing unlabeled 1-naphthylamine (B1663977) serve as a blueprint for the isotopic synthesis. These methods typically involve the nitration of naphthalene followed by the reduction of the resulting nitro group. wikipedia.orggoogle.com

A plausible and efficient pathway for the synthesis of this compound is proposed as follows:

Synthesis of Naphthalene-¹³C₆ : A naphthalene molecule labeled with six ¹³C atoms in one of the rings is synthesized using established methods, such as those starting from labeled benzene (B151609) or other small-molecule building blocks. nih.govresearchgate.net

Nitration : The synthesized Naphthalene-¹³C₆ is subjected to nitration to produce 1-Nitronaphthalene-¹³C₆. This is a standard electrophilic aromatic substitution reaction.

Reduction : The nitro group of 1-Nitronaphthalene-¹³C₆ is then reduced to an amino group. This transformation can be effectively achieved through catalytic hydrogenation, for instance, using a platinum-on-activated-charcoal catalyst at elevated temperature and pressure. google.com Another established method is the Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. wikipedia.org

This multi-step sequence leverages well-understood reactions to convert a relatively simple labeled precursor into the more complex target molecule, this compound.

Table 2: Proposed Synthetic Pathway for this compound

Step Reactant Reagents Product Reaction Type
1 Naphthalene-¹³C₆ Nitrating Agent (e.g., HNO₃/H₂SO₄) 1-Nitronaphthalene-¹³C₆ Electrophilic Aromatic Substitution
2 1-Nitronaphthalene-¹³C₆ Reducing Agent (e.g., H₂/Pt/C or Fe/HCl) 1-Naphthylamine-¹³C₆ Reduction

Purification and Isotopic Purity Assessment Techniques for this compound

The final stage of production involves the rigorous purification of this compound and the comprehensive assessment of its chemical and isotopic purity. These steps are vital to ensure its suitability as an internal standard for high-precision quantitative analysis. chromservis.eu

Purification is typically achieved using standard laboratory techniques. Column chromatography is a common method for separating the desired product from unreacted starting materials and reaction byproducts. asm.org Following chromatographic purification, crystallization from a suitable solvent system, such as aqueous ethanol, can further enhance the chemical purity of the final compound. guidechem.com

The assessment of purity relies on a combination of powerful analytical techniques:

Mass Spectrometry (MS) : Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is the primary tool for confirming the successful incorporation of the ¹³C isotopes. It verifies the expected mass shift in the molecular ion peak corresponding to the six heavy carbon atoms. MS is also used to quantify the isotopic enrichment, which is the percentage of molecules that contain the desired number of ¹³C labels. asm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product. ¹³C NMR is particularly useful for verifying the positions of the isotopic labels within the naphthalene ring system. asm.org

Gas Chromatography (GC) : When equipped with a suitable detector like a Flame Ionization Detector (FID) or coupled to a mass spectrometer, GC is used to determine the chemical purity of the compound by separating it from any volatile impurities. asm.org

Through the combined application of these techniques, the chemical and isotopic purity of this compound can be established with a high degree of confidence, often achieving levels greater than 98%. asm.org

Table 3: Techniques for Purification and Purity Assessment

Technique Purpose Key Information Provided Reference
Column Chromatography Purification Separation from byproducts and unreacted materials asm.org
Crystallization Purification Removal of impurities, yielding high-purity solid guidechem.com
Mass Spectrometry (MS) Isotopic & Chemical Purity Molecular weight confirmation, isotopic enrichment level, impurity identification asm.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Structural Confirmation Verification of chemical structure and label positions asm.org
Gas Chromatography (GC) Chemical Purity Separation and quantification of volatile components asm.orgepa.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 Naphthylamine 13c6

High-Resolution Mass Spectrometry for 1-Naphthylamine-13C6 Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, offering not only exact mass measurement for formula confirmation but also detailed structural insights through fragmentation analysis.

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound undergoes characteristic fragmentation. The resulting fragmentation pattern is a chemical fingerprint that confirms the molecule's identity and structure. The 13C6 label, where six carbon atoms in one of the aromatic rings are replaced with the heavier 13C isotope, results in a molecular ion with a mass-to-charge ratio (m/z) that is 6 Daltons higher than its unlabeled counterpart. sigmaaldrich.comsigmaaldrich.com

The fragmentation pathways are generally analogous to those of unlabeled aromatic amines. libretexts.org Alpha-cleavage and ring fragmentation are dominant processes. libretexts.org For this compound, these pathways lead to fragment ions that retain the isotopic label, allowing for clear distinction from the fragments of the unlabeled analyte. Key fragmentation processes include the loss of hydrogen cyanide (HCN) and the cleavage of the naphthalene (B1677914) ring system.

Table 1: Predicted Fragmentation Pathways of this compound in Mass Spectrometry

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Labeled)Notes
149.14[C₁₀H₉N]⁺•-149Molecular ion of this compound.
149.14[C₉H₇]⁺HCN122Loss of hydrogen cyanide from the amino group and an adjacent carbon. The charge is retained on the labeled naphthalene core.
149.14[C₈H₆]⁺•C₂H₃N108Loss of a C₂H₃N fragment, indicative of ring cleavage.
122.10[C₇H₅]⁺C₂H₂96Subsequent loss of acetylene (B1199291) from the [C₉H₇]⁺ fragment.

This table is based on established fragmentation patterns for aromatic amines and adapted for the 13C6 isotopic labeling.

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of 1-Naphthylamine (B1663977) using isotope dilution mass spectrometry (IDMS). researchgate.netchiron.no This technique is considered the gold standard for quantification, especially in complex matrices like environmental samples, cigarette smoke, and biological fluids. researchgate.netnih.govnih.gov

The principle of IDMS relies on adding a known quantity of the isotopically labeled standard to a sample before any extraction or cleanup steps. epa.govlibios.fr Because this compound is chemically almost identical to the unlabeled analyte, it experiences the same losses during sample preparation and exhibits the same behavior during chromatographic separation and ionization in the mass spectrometer. chiron.no However, it is easily distinguished from the native analyte by its higher mass (M+6). sigmaaldrich.comsigmaaldrich.com By measuring the ratio of the MS signal response of the native analyte to the labeled standard, an accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument performance. nih.gov

Table 2: Properties of this compound as an Internal Standard

PropertyDescriptionAdvantage in Quantitative Analysis
Isotopic Labeling Contains six stable heavy isotopes of carbon (¹³C).Creates a distinct mass shift (M+6) for differentiation from the native analyte by MS. sigmaaldrich.comsigmaaldrich.com
Chemical Identity Chemically identical to the analyte (1-Naphthylamine).Ensures identical behavior during extraction, chromatography, and ionization, correcting for sample loss and matrix effects. chiron.no
Co-elution Elutes at the same retention time as the analyte in chromatographic systems.Simplifies data analysis and ensures that both compounds are subjected to the same conditions at the point of detection.
Non-natural Occurrence Does not naturally occur in samples.Prevents interference from endogenous sources, ensuring the measured signal is solely from the added standard. chiron.no

Elucidation of Fragmentation Pathways of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

A proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the naphthalene ring system. The chemical shifts (δ) are nearly identical to those of unlabeled 1-Naphthylamine, as the isotopic substitution has a negligible effect on the electronic environment of the nuclei. ucl.ac.ukbhu.ac.in The presence of signals in the aromatic region (typically 110-150 ppm) confirms the naphthalene structure. libretexts.org The carbon atom attached to the amino group (C1) is significantly shielded compared to other quaternary carbons due to the electron-donating nature of the nitrogen atom. The six signals corresponding to the ¹³C-labeled carbons are typically enhanced in intensity.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Labeling Status
C1~142.5Labeled (¹³C)
C2~109.8Labeled (¹³C)
C3~128.6Labeled (¹³C)
C4~120.7Labeled (¹³C)
C4a~126.7Unlabeled (¹²C)
C5~124.8Unlabeled (¹²C)
C6~126.1Unlabeled (¹²C)
C7~125.8Unlabeled (¹²C)
C8~123.5Labeled (¹³C)
C8a~134.4Labeled (¹³C)

Note: Chemical shifts are based on data for unlabeled 1-Naphthylamine and may vary slightly depending on the solvent and experimental conditions. chemicalbook.com The labeling pattern assumes one ring is fully labeled.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise bonding network (atom connectivity) within this compound and its derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. libretexts.orgencyclopedia.pub For this compound, it would show cross-peaks connecting each aromatic proton signal to its corresponding ¹³C signal, allowing for definitive assignment of both proton and carbon resonances. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.org In the aromatic system of this compound, COSY would reveal the connectivity between neighboring protons (e.g., H2-H3, H5-H6, H6-H7, H7-H8), confirming the substitution pattern on each ring.

These 2D NMR techniques, used in combination, provide irrefutable evidence for the structure and isotopic labeling pattern of this compound.

Carbon-13 NMR Chemical Shift Analysis and Structural Confirmation

Chromatographic Separations in Conjunction with this compound

Chromatographic methods are used to separate 1-Naphthylamine from other compounds in a mixture before its detection by a mass spectrometer or other detector. nih.gov As an internal standard, this compound is designed to co-elute with its unlabeled counterpart. nih.gov The choice of chromatographic technique depends on the complexity of the sample matrix and the required sensitivity.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used for the analysis of polar aromatic amines. nih.gov A biphenyl (B1667301) or C18 stationary phase is often employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with an acidic modifier such as formic acid to ensure good peak shape and ionization efficiency for mass spectrometry. nih.gov

Gas Chromatography (GC): GC can also be used, particularly for less complex samples or after derivatization of the amine group to improve volatility and chromatographic performance. researchgate.net Methods may involve derivatization with reagents like pentafluoropropionic anhydride (B1165640), followed by separation on a capillary column and detection using an electron capture detector or a mass spectrometer. researchgate.net

Table 4: Example Chromatographic Conditions for Aromatic Amine Analysis

ParameterLiquid Chromatography (LC-MS)Gas Chromatography (GC-MS)
Column Reversed-phase (e.g., Ultra Biphenyl, 100 mm x 2.1 mm) nih.govCapillary column (e.g., DB-5ms)
Mobile Phase / Carrier Gas Gradient of water/methanol with 0.1% formic acid nih.govHelium
Detection Tandem Mass Spectrometry (MS/MS)Mass Spectrometry (MS) or Electron Capture Detector (ECD)
Key Feature Excellent for complex, non-volatile samples. nih.govRequires derivatization for polar amines but offers high resolution. researchgate.net

In all cases, the chromatographic method is optimized to achieve a sharp, symmetrical peak where both 1-Naphthylamine and its 13C6-labeled internal standard elute together, ensuring the highest accuracy for quantitative analysis.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Tracing

The development of robust LC-MS methods is crucial for the analysis of aromatic amines, a class of compounds that includes the carcinogen 1-naphthylamine. acs.org The inherent polarity of these compounds can present analytical challenges, making LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), a preferred technique over methods requiring derivatization. nih.gov The use of stable isotope-labeled internal standards like this compound is central to achieving accurate quantification through isotope dilution analysis. acs.orgnih.gov This approach corrects for variations in sample preparation and instrumental response, leading to highly reliable data. nih.gov

In a typical LC-MS/MS method for aromatic amines, chromatographic separation is often achieved on a reversed-phase column, such as a C18 or biphenyl column. nih.govspectroscopyonline.com The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile or methanol. nih.govspectroscopyonline.com Mass spectrometric detection is commonly performed in the positive ion mode using electrospray ionization (ESI), with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govnih.gov

The development process involves optimizing several parameters to ensure the method is fit for its intended purpose. phytolab.com This includes selecting the appropriate column and mobile phase to achieve good chromatographic resolution of the target analyte from other matrix components. spectroscopyonline.com The mass spectrometer settings, such as ionization source parameters and collision energies for MRM transitions, are also fine-tuned to maximize the signal of the analyte and its labeled internal standard. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Aromatic Amine Analysis

ParameterTypical Conditions
Chromatography
ColumnReversed-phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 3.5-5 µm)
Mobile Phase AWater with 0.05-0.1% Formic Acid or Ammonium Hydroxide
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.2-0.5 mL/min
GradientLinear gradient elution
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Detection ModeMultiple Reaction Monitoring (MRM)
IonSpray Voltage~2000-5500 V
Source Temperature~400-650 °C
Internal StandardAnalyte-specific isotopically labeled standard (e.g., this compound)

This table presents a generalized set of parameters. Actual conditions must be optimized for specific analytes and matrices.

The use of this compound in these methods allows for the principle of isotope dilution to be applied. acs.org A known amount of the labeled standard is added to the sample at the beginning of the analytical process. nih.gov Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its labeled counterpart in the mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of recovery variations. nih.gov This approach has been successfully applied to the analysis of various aromatic amines in complex matrices like urine and cigarette smoke condensate. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Labeled Naphthylamine Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. news-medical.net When combined with isotope dilution methods using labeled standards like this compound, GC-MS provides a robust platform for the quantitative analysis of 1-naphthylamine in various matrices. nih.govnih.gov

For the analysis of aromatic amines such as 1-naphthylamine, which may not be sufficiently volatile for direct GC analysis, a derivatization step is often employed. osha.govpublisso.de This involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. A common derivatizing agent for aromatic amines is heptafluorobutyric anhydride (HFBA), which converts the amines into their corresponding amides. osha.govpublisso.de These derivatives are more amenable to GC separation and can be detected with high sensitivity using a mass spectrometer, particularly with an electron capture detector (ECD) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. osha.govlancashire.ac.uk

The use of this compound as an internal standard is critical in GC-MS analysis. nih.gov It is introduced into the sample prior to extraction and derivatization, ensuring that it undergoes the same analytical procedures as the native analyte. nih.gov This allows for accurate quantification by correcting for any variability in derivatization efficiency, extraction recovery, and injection volume. nih.gov

Table 2: Representative GC-MS Parameters for Labeled Naphthylamine Analysis

ParameterTypical Conditions
Gas Chromatography
ColumnFused silica (B1680970) capillary column (e.g., DB-5MS, DB-17ms)
Column Dimensions30 m length, 0.25 mm inner diameter, 0.25 µm film thickness
Carrier GasHelium
Injection ModeSplitless
Injector Temperature250-300 °C
Oven ProgramTemperature programmed (e.g., initial temp 55°C, ramped to 250°C) publisso.de
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Detection ModeSelected Ion Monitoring (SIM) or Tandem MS (MS/MS)
Derivatization AgentHeptafluorobutyric anhydride (HFBA)
Internal StandardThis compound

This table provides a general overview of typical GC-MS conditions. Specific parameters should be optimized for the particular application.

The selectivity of GC-MS is enhanced by the chromatographic separation and the mass-to-charge ratio filtering of the mass spectrometer. publisso.de In tandem mass spectrometry (GC-MS/MS), a precursor ion corresponding to the derivatized analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. lancashire.ac.uk This significantly reduces background noise and improves the limit of detection. lancashire.ac.uk

Applications of GC-MS for the analysis of labeled naphthylamine and other aromatic amines are found in environmental monitoring, occupational health, and the analysis of consumer products. news-medical.netosha.govfilab.fr For example, methods have been developed to determine the presence of carcinogenic aromatic amines in workplace air and in dyes used in textiles. publisso.deresearchgate.net The high sensitivity and specificity of isotope dilution GC-MS make it an indispensable tool for these demanding applications. nih.govnih.gov

Method Validation Strategies Utilizing this compound as a Reference Standard

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. europa.eu When using this compound as a reference standard in an isotope dilution method, the validation process demonstrates the reliability, accuracy, and precision of the analytical results. nih.govuliege.be The validation is typically performed following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.eueuropa.eu

Key validation parameters that are assessed include:

Specificity/Selectivity: This ensures that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. europa.eu For LC-MS/MS and GC-MS/MS methods, specificity is demonstrated by the absence of interfering peaks at the retention time and specific mass transitions of the analyte and its labeled internal standard, this compound. cdc.gov This is often evaluated by analyzing blank matrix samples. nih.gov

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is determined by analyzing a series of calibration standards prepared in the sample matrix. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. europa.eu Excellent linearity, with correlation coefficients (r) often greater than 0.99, is typically achieved in isotope dilution mass spectrometry methods. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte at different levels (low, medium, and high) across the calibration range. The use of this compound as an internal standard significantly improves accuracy by compensating for matrix effects and variations in sample recovery. nih.gov Recoveries are expected to be within a predefined acceptable range. d-nb.info

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu Repeatability is assessed by analyzing replicate QC samples on the same day, while intermediate precision is determined by analyzing QC samples on different days, with different analysts, or on different equipment. cdc.gov The precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values often below 15% being acceptable. cdc.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are crucial parameters for trace analysis and are determined by analyzing samples with very low concentrations of the analyte. nih.gov

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to differentiate the analyte from interferences.No significant interfering peaks at the analyte's retention time and m/z.
Linearity Proportionality of response to concentration.Correlation coefficient (r or r²) > 0.99.
Accuracy Closeness to the true value.Mean recovery within 80-120% of the nominal value.
Precision (Repeatability & Intermediate) Agreement between replicate measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ).
Limit of Quantitation (LOQ) Lowest concentration quantifiable with accuracy and precision.Signal-to-noise ratio ≥ 10; analyte response identifiable, discrete, and reproducible with acceptable precision and accuracy.

Acceptance criteria can vary depending on the specific application and regulatory requirements.

The use of this compound as an internal standard is integral to the success of these validation studies. mdpi.com It allows for the reliable determination of the native analyte's concentration, even at low levels, by correcting for potential inconsistencies in the analytical process. nih.gov This robust validation strategy ensures that the analytical method is reliable and produces data of high quality, which is essential for applications ranging from clinical monitoring to environmental risk assessment. nih.govnih.gov

Applications of 1 Naphthylamine 13c6 in Mechanistic and Pathway Investigations

Elucidation of Chemical Reaction Mechanisms Using 1-Naphthylamine-13C6 as a Tracer

In synthetic chemistry, understanding the step-by-step process by which reactants transform into products is fundamental. Isotopic labeling is a classic technique for unraveling these reaction mechanisms. By strategically placing carbon-13 atoms on the naphthalene (B1677914) core, this compound acts as a reporter molecule.

When used in a chemical reaction, such as the synthesis of dyes or specialized polymers, the position of the 13C atoms can be tracked in the final products and any intermediates using MS and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in reactions involving ring opening, substitution, or rearrangement, observing how the labeled carbon skeleton is altered provides direct evidence for the proposed mechanistic steps. This approach helps confirm or disprove theoretical pathways, identify transient intermediates, and understand the intricacies of bond formation and cleavage.

Investigation of Biochemical and Metabolic Pathways with this compound

The introduction of a xenobiotic compound like 1-naphthylamine (B1663977) into a biological system triggers a series of metabolic events aimed at detoxification and excretion. Tracing these events is crucial for understanding a compound's biological impact. This compound is an ideal probe for such non-human and non-clinical studies.

Stable Isotope Labeled Kinetics (SILK) in Biological Systems (non-human, non-clinical)

Stable Isotope Labeled Kinetics (SILK) is a powerful technique used to measure the rate of synthesis and clearance of molecules in a biological system. In a typical non-clinical experiment, a biological model, such as a cell culture or an organism, is exposed to this compound. Samples are then collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS).

By monitoring the ratio of the labeled (heavy) this compound and its metabolites to their unlabeled (light) natural counterparts, researchers can calculate the compound's turnover rate, or half-life. This provides detailed kinetic information on how quickly the compound is absorbed, metabolized, and cleared from the system, offering insights into the efficiency of metabolic processes without the use of radioactive tracers.

Carbon Flux Analysis in Microbial Metabolism Utilizing this compound

For microorganisms capable of degrading aromatic compounds, this compound can be used to perform carbon flux analysis. This technique maps the flow of carbon atoms through the intricate network of metabolic pathways. When microbes consume this compound as a carbon source, the labeled carbon atoms from its naphthalene ring are incorporated into the cell's central metabolism.

Researchers can then harvest microbial biomass, extract key metabolites (like amino acids and metabolic intermediates), and analyze their mass isotopomer distributions using GC-MS or LC-MS. The specific patterns of 13C enrichment in these downstream molecules reveal which pathways were used to break down the compound and how its carbon was repurposed for energy production or the synthesis of new cellular components. This offers a quantitative snapshot of the metabolic response to the xenobiotic.

Table 1: Illustrative Example of 13C-Labeling Patterns in Central Metabolites from this compound Degradation
MetabolitePrecursor(s) from PathwayExpected 13C Labeling PatternAnalytical Technique
PyruvateUpper Glycolysis (from Naphthalene ring fragments)Mix of M+1, M+2, M+3 isotopologuesGC-MS
Acetyl-CoAPyruvate DehydrogenaseMix of M+1, M+2 isotopologuesLC-MS/MS
Glutamateα-Ketoglutarate (TCA Cycle)Complex pattern indicating TCA cycle turnsGC-MS
Biomass (Amino Acids)Various Central Metabolites13C enrichment indicates carbon assimilationLC-MS

Enzyme Catalysis and Substrate Specificity Studies with Isotopic Labeling

Isotopically labeled substrates are instrumental in studying enzyme function. Recent research has identified the specific enzymes responsible for the initial steps of 1-naphthylamine degradation in bacteria. The first step is catalyzed by a glutamine synthetase-like enzyme (NpaA1), which attaches a glutamyl group to the amine.

By using this compound as a substrate in an in vitro assay with the purified NpaA1 enzyme, researchers can unequivocally track the conversion to its glutamylated product. Analyzing the reaction mixture with mass spectrometry would show the mass shift of +6 atomic mass units being transferred from the substrate to the product, confirming the enzyme's activity and substrate specificity. Furthermore, such experiments can help determine the kinetic isotope effect (KIE), where the heavier isotope can sometimes slow the reaction rate, providing deep insights into the transition state of the catalytic mechanism.

Environmental Fate and Degradation Pathway Tracing with this compound

Understanding how industrial chemicals break down in the environment is a critical area of research. This compound provides a definitive way to trace these degradation pathways in complex environmental samples like soil and water.

Biodegradation Pathway Elucidation in Environmental Samples (non-human, non-clinical)

Recent studies have successfully elucidated the biodegradation pathway of 1-naphthylamine in Pseudomonas sp. strain JS3066, an aerobic bacterium isolated from a contaminated industrial site. This pathway involves an initial glutamylation followed by oxidation to 1,2-dihydroxynaphthalene, which is then funneled into the well-known naphthalene degradation pathway.

By spiking an environmental microcosm (e.g., a soil or water sample) with this compound, scientists can trace the flow of the 13C label through this entire pathway. The appearance of 13C-labeled intermediates and final breakdown products, such as 13CO2, provides unambiguous evidence of biodegradation in situ. This method, known as Stable Isotope Probing (SIP), can also identify the specific microorganisms responsible for the degradation by tracing the 13C into their DNA, RNA, or proteins. This confirms that the degradation pathway identified in the laboratory is also active in the natural environment.

Table 2: Key Steps in the Biodegradation of 1-Naphthylamine and the Role of Isotopic Labeling
StepReactionKey Enzyme SystemUtility of this compound
1. Initial Attack1-Naphthylamine → γ-Glutamyl-1-naphthylamineNpaA1 (Glutamine synthetase-like)Confirms substrate conversion by tracking the 13C6-naphthalene core into the glutamylated product.
2. Oxidationγ-Glutamyl-1-naphthylamine → 1,2-DihydroxynaphthaleneDioxygenase System (NpaA2A3A4A5)Identifies 13C-labeled 1,2-dihydroxynaphthalene as the key ring-cleavage precursor.
3. Ring Cleavage & Further Degradation1,2-Dihydroxynaphthalene → Catechol → Central MetabolismNaphthalene Degradation Pathway Homologs (e.g., NpaB, NpaC)Traces the 13C atoms into downstream metabolites (e.g., pyruvate, CO2) and biomass, confirming complete mineralization.

Monitoring Environmental Contaminants and Their Transformations Using Labeled Standards

The ubiquitous presence of aromatic amines in the environment, largely stemming from their use as intermediates in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals, presents a significant concern for environmental health. nih.gov 1-Naphthylamine, a member of this class, is recognized as an important environmental pollutant that requires accurate monitoring in various matrices such as water, soil, and sludge. nih.govenv.go.jpepa.gov The use of stable isotope-labeled internal standards, particularly this compound, is critical for achieving the high accuracy and precision required for these analyses. epa.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the quantification of trace contaminants. epa.govptb.de The method is based on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any processing or extraction. epa.govptb.de Because the labeled standard is chemically identical to the native analyte, it behaves the same way during every step of the analytical procedure, including extraction, cleanup, and derivatization. ptb.de Consequently, any loss of the analyte during sample preparation is mirrored by a proportional loss of the labeled standard. epa.govptb.de The final quantification is based on the measured ratio of the native analyte to the labeled standard, which remains unaffected by variations in sample recovery. epa.gov This approach effectively nullifies matrix effects and compensates for procedural losses, which are significant challenges in complex environmental samples.

The advantages of using a stable isotope-labeled standard like this compound in environmental monitoring are substantial.

FeatureBenefit in Environmental AnalysisSource
Chemical Equivalence The labeled standard (analyte-13C6) and the native analyte exhibit identical chemical and physical behavior in extraction, chromatography, and ionization. ptb.de
Correction for Analyte Loss Accurately corrects for the loss of analyte during complex sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction). Partial loss of the analyte after equilibration does not impact the accuracy of the final result. epa.gov
Mitigation of Matrix Effects Compensates for signal suppression or enhancement caused by co-extractives in complex matrices like soil, sludge, or industrial effluent. epa.gov
High Precision & Accuracy Enables highly precise and accurate quantification, as the final measurement relies on an isotope ratio, which can be determined with high precision (typically RSD ≤0.25%). epa.gov
No External Calibration Curve In its purest form, IDMS does not depend on external calibration curves, which can be a source of error. Quantification is derived from a direct mathematical calculation. epa.gov

Detailed Research Findings

Research into the environmental fate of aromatic amines benefits significantly from the use of labeled standards. For instance, studies on the stability of aromatic amines in biological and environmental samples utilize 13C-labeled internal standards to ensure the validity of the measurements over time. nih.gov In a study monitoring six aromatic amines, including 1-aminonaphthalene (1-Naphthylamine), isotopically labeled internal standards were added to samples before hydrolysis and extraction to ensure accurate quantification by GC-MS/MS. nih.gov

Furthermore, labeled standards are indispensable for investigating the transformation pathways of contaminants. As 1-Naphthylamine undergoes degradation in the environment, whether through microbial action or abiotic processes, its structure is altered, forming various transformation products. researchgate.net By using this compound as a tracer, researchers can follow the fate of the carbon-13 atoms from the parent compound into its various metabolites or degradation products. This is a key application of speciated isotope dilution mass spectrometry (SIDMS), where isotopic analogues are used to trace the transformation of a chemical from one species to another. spectroscopyonline.com This approach allows for the accurate quantification of not just the parent contaminant but also its potentially harmful transformation products.

A hypothetical environmental monitoring scenario illustrates the application of this technique for analyzing contaminated water samples.

ParameterSample A (Industrial Effluent)Sample B (River Water)Methodological NoteSource
Sample Volume 100 mL500 mL
This compound Spiked 50 ng50 ngA known amount of the enriched isotope is added to the sample. epa.gov
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Advanced methods may use pre-loaded SPE columns for stability and ease of use. rsc.org
Instrumental Analysis LC-MS/MSLC-MS/MS nih.gov
Measured Analyte/Standard Ratio 2.50.8The isotope ratio is measured with high precision. epa.gov
Calculated Recovery 65%78%Recovery is variable, but does not affect the final quantified result. ptb.de
Final Concentration (ng/L) 1250 ng/L80 ng/LThe concentration is calculated directly from the isotope ratio and known spike amount. epa.gov

This data demonstrates how IDMS provides accurate quantification despite differences in sample matrix complexity and analyte recovery. The use of this compound ensures that the reported concentrations are reliable, which is essential for risk assessment, understanding contaminant fate, and verifying the efficacy of remediation efforts. nih.gov

1 Naphthylamine 13c6 As a Certified Reference Material and Analytical Standard

Role in Establishing Quantitative Analytical Procedures

The primary function of 1-Naphthylamine-13C6 in quantitative analysis is its use as an internal standard in isotope dilution mass spectrometry (IDMS). epa.govresearchgate.net This technique is widely regarded as a definitive method for determining the concentration of a substance in a sample. In this approach, a known amount of the ¹³C-labeled standard is added to the sample before any extraction or cleanup steps. epa.gov The labeled standard is chemically identical to the unlabeled analyte of interest (the native 1-naphthylamine) and therefore behaves identically during sample preparation and analysis.

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, analysts can accurately quantify the amount of the native compound in the original sample. epa.gov This method effectively corrects for any loss of the analyte that may occur during the analytical process, from extraction and handling to chromatographic separation and ionization in the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of semivolatile organic compounds. epa.govepa.gov

Research has demonstrated the application of ¹³C-labeled aromatic amines, including analogs of 1-naphthylamine (B1663977), for the quantitative determination of these compounds in complex matrices like cigarette smoke. researchgate.netnih.gov These studies highlight the necessity of using isotopically labeled internal standards to achieve accurate and precise results, especially at low concentrations. researchgate.net

Table 1: Application of this compound in Quantitative Analysis

Analytical Technique Role of this compound Matrix Examples
Gas Chromatography-Mass Spectrometry (GC-MS) Internal Standard Environmental water, industrial discharges, cigarette smoke epa.govnih.govsigmaaldrich.com

Contributions to Inter-laboratory Comparability and Data Harmonization

The use of certified reference materials like this compound is fundamental to achieving comparability of results between different laboratories. Inter-laboratory comparison studies are essential for assessing the proficiency of laboratories and ensuring that analytical data is consistent and reliable, regardless of where the analysis is performed. europa.eumatec-conferences.orgresearchgate.net By using a common, well-characterized standard, laboratories can calibrate their instruments and validate their methods against a shared reference point.

Quality Assurance and Quality Control in Environmental and Biological Research Matrices

In both environmental and biological research, ensuring the quality of analytical data is paramount. Quality assurance (QA) and quality control (QC) programs are implemented to monitor the performance of analytical methods and to ensure that the data generated is scientifically sound and legally defensible. epa.govenv.go.jp this compound plays a vital role in these programs.

As a CRM, it is used to prepare quality control samples with known concentrations of the labeled compound. These samples are then analyzed alongside the actual study samples to monitor the accuracy and precision of the analytical process. For instance, in environmental analysis, methods like EPA 625 and 8270D are used for the determination of semivolatile organic compounds, including 1-naphthylamine, in various matrices. fortordcleanup.comthermoscientific.com The use of isotopically labeled standards is often a requirement of these methods to ensure data quality. epa.gov

Similarly, in biological monitoring studies, which assess human exposure to chemicals, the use of stable isotope-labeled internal standards is crucial for the accurate quantification of analytes in complex biological matrices such as blood and urine. uu.nlresearchgate.net The inherent variability of these matrices makes the use of an internal standard that can track the analyte through the entire analytical procedure indispensable for obtaining reliable data.

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Naphthylamine
This compound

Future Directions and Emerging Research Frontiers for 1 Naphthylamine 13c6

Advancements in Synthesis for Broader Isotopic Labeling Patterns

The synthesis of isotopically labeled compounds is foundational to their application. musechem.com While 1-Naphthylamine-13C6, with its six carbon-13 atoms, is a powerful tool, future research is focused on developing more versatile and efficient synthetic methods to create a wider array of isotopically labeled naphthylamine derivatives.

Current methods for producing stable isotope-labeled compounds primarily involve two strategies: the use of commercially available isotope-containing precursors in a multi-step synthesis or, for deuterium, hydrogen/deuterium exchange reactions. symeres.com For carbon-13, this often means starting with a labeled precursor like [13C6]-benzene and building the target molecule from there. researchgate.net A key frontier is the development of late-stage functionalization techniques. These methods would allow for the introduction of a 13C label into a nearly complete naphthylamine backbone, offering flexibility and reducing the number of steps required with expensive labeled materials. musechem.com

Innovations in catalysis and reaction conditions are also crucial. For example, flow chemistry is being integrated into stable isotope labeling to enhance safety, scalability, and efficiency, resulting in higher yields and purer products. adesisinc.com Microwave-assisted synthesis has also shown promise in dramatically shortening reaction times for reactions like nitration of 1-naphthylamine (B1663977). Future research will likely focus on combining these advanced synthetic techniques to create naphthylamine molecules with specific, strategic labeling patterns beyond the uniform 13C6 core. This could include labeling specific positions on the naphthalene (B1677914) ring or on substituent groups to probe particular reaction mechanisms or metabolic pathways. core.ac.uk

Table 1: Comparison of Synthetic Approaches for Isotopic Labeling

Synthetic StrategyDescriptionAdvantagesFuture Research Focus
Precursor-Based Synthesis Building the target molecule from a simple, commercially available labeled starting material (e.g., [13C6]-benzene). researchgate.netReliable and well-established for uniform labeling. researchgate.netImproving efficiency and reducing the cost of multi-step syntheses.
Late-Stage Functionalization Introducing the isotopic label at a late step in the synthesis of a complex molecule. musechem.comHigh efficiency for expensive isotopes; allows for diverse labeling patterns. musechem.comDeveloping new catalysts and reactions for C-H activation and labeling of the naphthylamine core.
Flow Chemistry Performing reactions in a continuously flowing stream rather than a batch.Enhanced safety, scalability, precise control, higher yields. adesisinc.comIntegration with a broader range of labeling reactions for aromatic amines.
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions.Drastically reduced reaction times and potentially improved yields. Optimizing conditions for specific labeling steps in naphthylamine synthesis.

Integration of this compound Tracing with Multi-Omics Data in Systems Biology

Stable isotope tracing is a cornerstone of metabolic research, allowing scientists to follow the journey of a molecule through complex biological networks. nih.govosti.gov The next frontier lies in integrating the data from this compound tracing with other "omics" platforms—such as genomics, transcriptomics, proteomics, and untargeted metabolomics—to build a comprehensive, systems-level understanding of its biological impact. nih.govmdpi.com

Such integration allows researchers to move beyond simply identifying metabolic pathways to understanding their regulation. plos.org For instance, by combining 13C tracing data with transcriptomics (gene expression) and proteomics (protein levels), scientists can determine whether changes in the metabolism of 1-naphthylamine are due to altered gene expression, changes in enzyme concentration, or allosteric regulation of enzyme activity. plos.org This multi-omics approach is crucial for creating detailed models of metabolic networks and identifying key points of vulnerability or intervention. frontiersin.orgresearchgate.net

Future applications in this area will involve:

Dynamic Flux Analysis: Using this compound to measure metabolic fluxes in real-time and correlating these dynamic changes with simultaneous measurements of gene and protein expression. osti.gov

Personalized Medicine: In a clinical context, understanding how an individual's genetic makeup (genomics) influences the metabolism and potential toxicity of naphthylamine-like compounds. polarismarketresearch.com

Biomarker Discovery: Integrating tracer data with metabolomics to identify novel biomarkers that indicate exposure to or adverse effects from aromatic amines. adesisinc.com

Table 2: Multi-Omics Integration with this compound Tracing

Omics PlatformType of DataIntegrated Insight with 13C Tracing
Genomics DNA sequence, genetic variationsHow genetic predispositions affect naphthylamine metabolism and toxicity pathways.
Transcriptomics Gene expression levels (RNA)Correlating metabolic flux with the expression of genes encoding metabolic enzymes. nih.gov
Proteomics Protein abundance and modificationsLinking metabolic changes to the levels and activity states of specific enzymes and regulatory proteins. adesisinc.com
Metabolomics Global metabolite profilesIdentifying all downstream metabolites of this compound and understanding its impact on the entire metabolome. nih.govresearchgate.net

Computational Modeling and Isotope Effects in Reaction Dynamics of Naphthylamine Derivatives

Computational chemistry provides powerful tools for understanding the detailed mechanisms of chemical reactions. For naphthylamine derivatives, Density Functional Theory (DFT) calculations are used to model reaction intermediates and transition states, predicting the most likely sites for chemical modification. acs.orgacs.orgscilit.com For example, DFT studies have correctly shown that the C4 position of the 1-naphthylamine ring is a highly reactive site for electrophilic attack. acs.orgnih.gov

The use of this compound offers a unique opportunity to probe these reaction dynamics experimentally through the kinetic isotope effect (KIE). faccts.dewikipedia.org The KIE is a change in reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org Because the heavier 13C atoms form slightly stronger bonds, reactions that involve breaking a C-C or C-H bond at a labeled position will proceed at a slightly different rate. github.io

Future research will focus on the synergy between computational modeling and experimental KIE measurements:

Mechanism Validation: Precisely measuring the KIE for reactions involving this compound and comparing these experimental values to KIEs predicted by DFT models for different proposed mechanisms. faccts.de A close match can provide strong evidence for a specific reaction pathway.

Transition State Analysis: Using KIE data to refine computational models of the reaction's transition state. nih.gov The magnitude of the isotope effect gives clues about the extent of bond breaking and bond forming at the transition state. github.ioacs.org

Predictive Chemistry: Developing more accurate computational models that can predict the reactivity and reaction outcomes for a wide range of labeled and unlabeled naphthylamine derivatives, accelerating the design of new synthetic routes and functional materials.

Table 3: Predicted Kinetic Isotope Effects (KIE) for C-H Bond Cleavage

Isotope SubstitutionTypical k_light / k_heavy RatioImplication
¹H vs ²H (Deuterium)6–10Large effect, commonly used to probe rate-determining C-H bond breaking. wikipedia.org
¹²C vs ¹³C~1.04Small effect, requires precise measurement but directly probes changes at the carbon backbone. wikipedia.orgnih.gov
¹⁴N vs ¹⁵N~1.04Probes reactions involving the nitrogen atom, such as N-N bond cleavage in rearrangements. acs.org

Expanding Applications in Novel Green Chemistry and Sustainable Process Development

Isotopically labeled compounds are becoming valuable tools in the development of greener and more sustainable chemical processes. adesisinc.com By enabling the precise tracking of atoms through a reaction, this compound can help chemists optimize reactions to improve efficiency, reduce waste, and understand the environmental fate of chemical products.

Emerging applications in this field include:

Reaction Mechanism Elucidation: Using this compound to trace pathways in catalytic cycles. This knowledge is essential for designing more efficient and selective catalysts that operate under milder, more environmentally benign conditions (e.g., lower temperature and pressure). symeres.com

Byproduct Formation Analysis: Quantifying the formation of minor byproducts by tracing the 13C label. This information can guide process optimization to maximize the yield of the desired product and minimize the generation of difficult-to-separate or hazardous waste.

Biodegradation Studies: Investigating the environmental fate and biodegradability of naphthylamine-based compounds. By introducing this compound into environmental microcosms (e.g., soil or water samples), researchers can track its breakdown by microorganisms. science.govnih.gov Stable Isotope Probing (SIP) techniques can identify the specific microorganisms responsible for the degradation by detecting the incorporation of 13C into their biomass (e.g., in their DNA or fatty acids). nih.govresearchgate.net This is critical for developing effective bioremediation strategies for contaminated sites. researchgate.net

Table 4: Applications of this compound in Green Chemistry

Application AreaHow this compound is UsedSustainable Outcome
Catalyst Development Tracing the transformation of the substrate within a catalytic cycle. symeres.comDesign of catalysts with higher efficiency, selectivity, and longer lifetimes, reducing energy and material consumption.
Process Optimization Identifying and quantifying reaction pathways that lead to waste byproducts.Increased atom economy, higher yields, and reduced waste generation.
Bioremediation Tracing the uptake and metabolism of the compound by microorganisms in environmental samples. nih.govDevelopment of targeted strategies to clean up contamination from aromatic amines.
Environmental Fate Following the persistence and transformation of the compound in ecosystems. dtic.milBetter risk assessment and design of chemicals with improved environmental profiles.

Q & A

Q. How should researchers structure methodology sections to meet ICMJE standards when using this compound?

  • Methodological Answer : Specify the compound’s CAS number (134-32-7), supplier (e.g., Sigma-Aldrich), purity, and batch number. Detail storage conditions (-20°C, desiccated) and safety protocols (e.g., waste disposal via authorized vendors). Include toxicity classifications per GHS and OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.